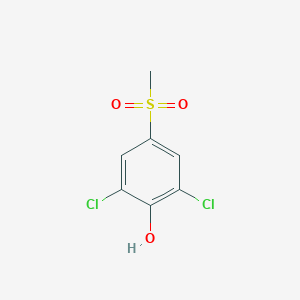
2,6-Dichloro-4-(methylsulfonyl)phenol
説明
2,6-Dichloro-4-(methylsulfonyl)phenol is a chemical compound with the molecular formula C7H6Cl2O3S . It is a derivative of phenol, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol ring with two chlorine atoms and one methylsulfonyl group attached to it . The InChI code for this compound is1S/C7H6Cl2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 . Physical And Chemical Properties Analysis
The molecular weight of this compound is 241.09 g/mol . It has a boiling point of 223-224 degrees Celsius . The compound has a topological polar surface area of 62.8 Ų and a complexity of 260 .科学的研究の応用
Antioxidant Capacity and Reaction Pathways
Phenolic compounds, including derivatives similar to 2,6-Dichloro-4-(methylsulfonyl)phenol, are widely studied for their antioxidant properties. The ABTS/PP decolorization assay is a prominent method to assess antioxidant capacity, revealing two principal reaction pathways for phenolic antioxidants: coupling adduct formation with ABTS•+ and oxidation without coupling. These insights are crucial for understanding the antioxidant mechanisms and their applications in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol, a compound related to this compound, showcases the applicability of phenolic compounds in detecting various analytes. These chemosensors exhibit high selectivity and sensitivity for metal ions, anions, and neutral molecules, demonstrating the potential of phenolic-based compounds in environmental monitoring and analytical chemistry (Roy, 2021).
Environmental Occurrence and Toxicity
Synthetic phenolic antioxidants, akin to this compound, have been the subject of numerous studies regarding their environmental presence, human exposure, and potential toxicity. These studies highlight the widespread detection of such compounds in various environmental matrices and their implications for human health, underscoring the importance of researching novel, less toxic, and environmentally friendly phenolic antioxidants (Liu & Mabury, 2020).
Synthetic and Purification Approaches
The synthesis and purification of dihydroxydiphenylsulfone, a derivative of phenolic compounds, have been reviewed to identify the most efficient and industrially applicable methods. This research serves as a foundation for producing phenolic derivatives with potential applications in various industrial sectors, including pharmaceuticals and advanced materials (Qiu Ming-yan, 2005).
Bioactivities of Phenolic Compounds
Phenolic acids, including chlorogenic acid (CGA), exhibit a wide range of biological and pharmacological effects such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. These compounds, due to their significant health-promoting properties, are being increasingly utilized in the food, pharmaceutical, and nutraceutical industries, highlighting the potential of phenolic compounds in enhancing human health and disease prevention (Naveed et al., 2018).
作用機序
- The primary target of 2,6-Dichloro-4-(methylsulfonyl)phenol is cyclooxygenase-2 (COX-2) . COX enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .
Target of Action
Mode of Action
Safety and Hazards
Safety data sheets suggest that fine dust dispersed in air may ignite and thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .
生化学分析
Biochemical Properties
2,6-Dichloro-4-(methylsulfonyl)phenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s interaction with proteins can lead to changes in protein conformation and function. Additionally, this compound can form complexes with metal ions, which may influence its biochemical properties and interactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to alterations in downstream signaling pathways. This can result in changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules is crucial for its binding affinity and specificity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include cellular damage, organ dysfunction, and systemic toxicity. It is crucial to determine the appropriate dosage range to balance efficacy and safety in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biological activities. The compound’s interaction with cofactors and other metabolic enzymes can influence metabolic flux and alter metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2,6-dichloro-4-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBGNTCBLZAIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352867 | |
| Record name | 2,6-dichloro-4-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20951-05-7 | |
| Record name | 2,6-dichloro-4-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(methylsulfonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
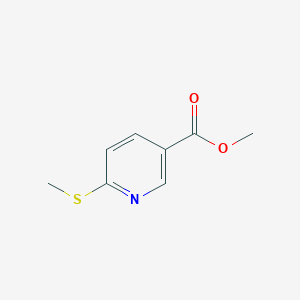
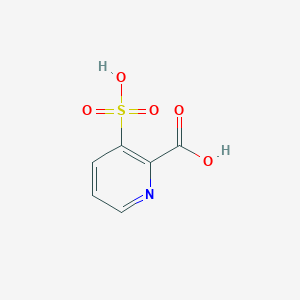
![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)
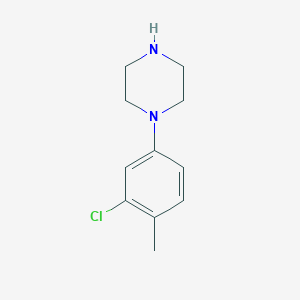
![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)
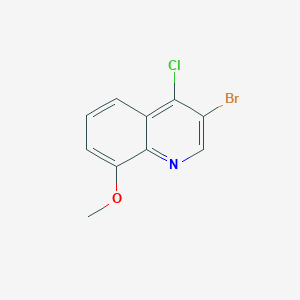
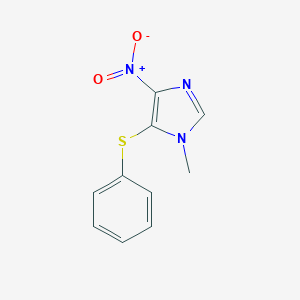
![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)
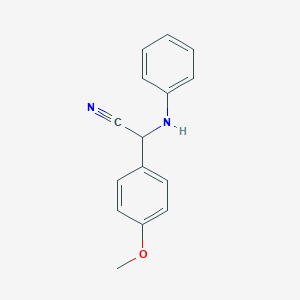
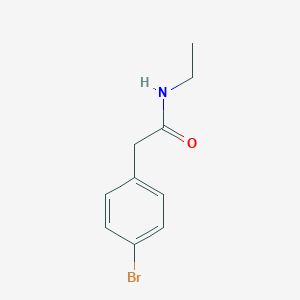
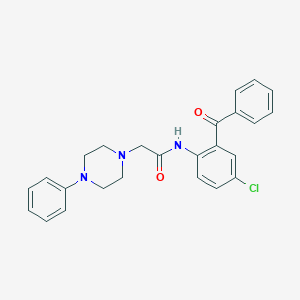

![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
